

# Application Notes and Protocols for Intratumoral Injection of hSTING Agonist-1

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## Compound of Interest

Compound Name: *hSTING agonist-1*

Cat. No.: *B15614246*

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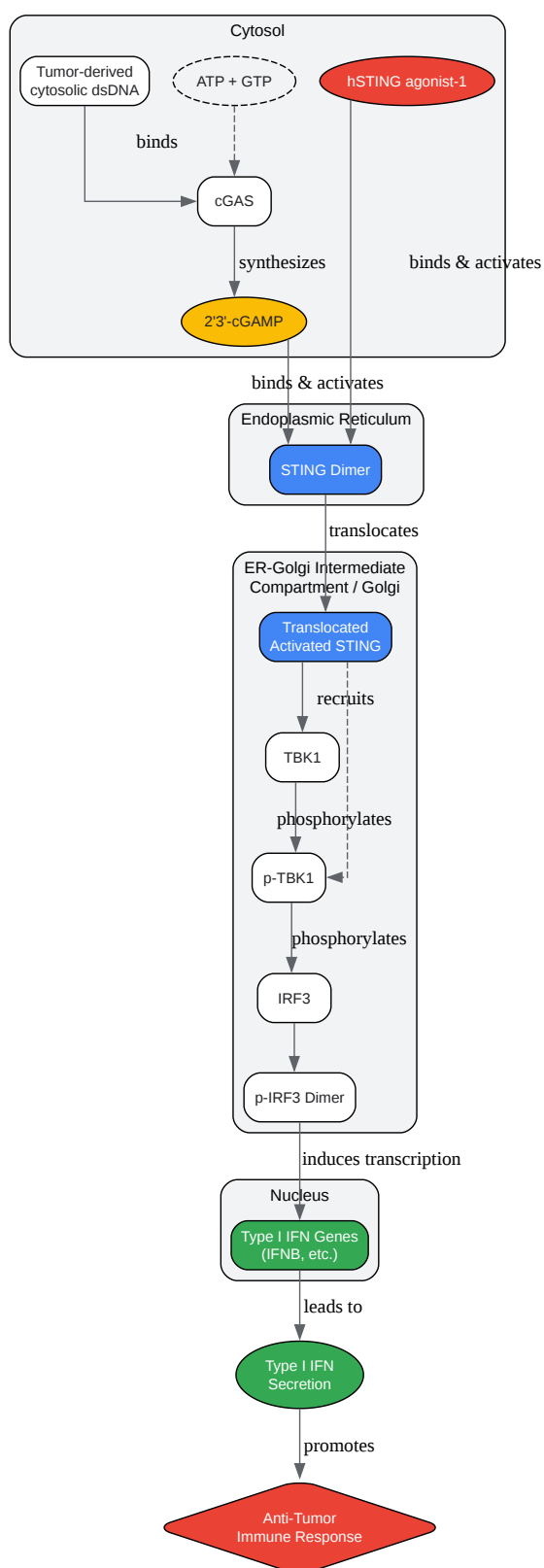
## Introduction

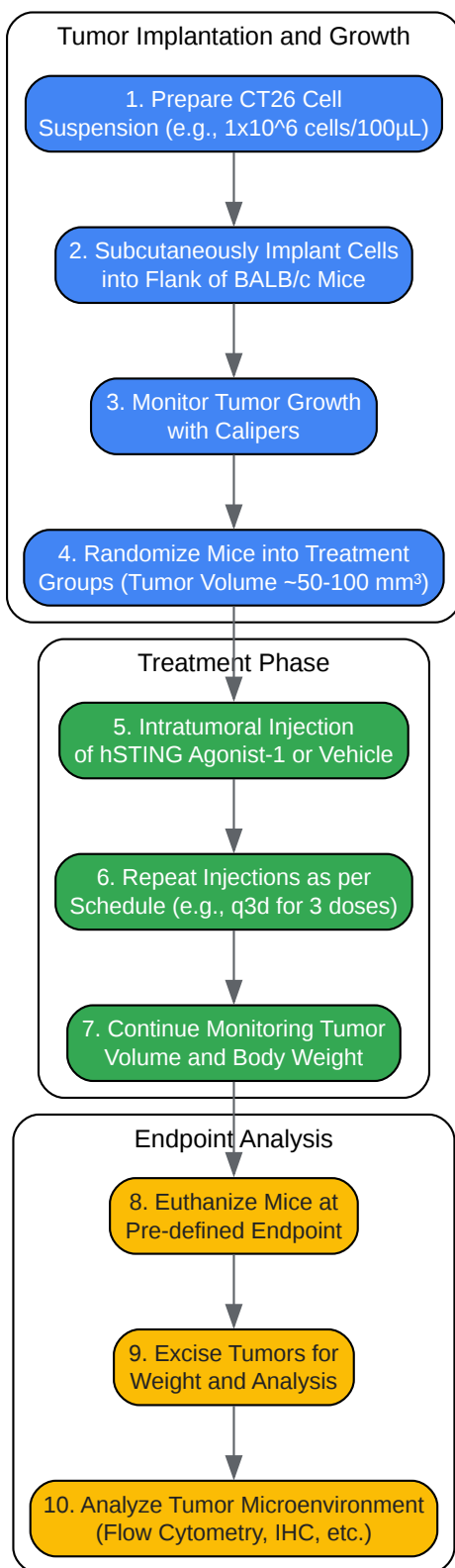
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity. Cytosolic DNA from tumor cells is detected by cyclic GMP-AMP synthase (cGAS), which produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This activation leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This cascade bridges the innate and adaptive immune systems, promoting dendritic cell maturation, enhancing antigen presentation, and facilitating the recruitment and activation of tumor-specific T cells.

**hSTING agonist-1**, also referred to as compound 17 in some literature, is a novel small molecule agonist of human STING.<sup>[1]</sup> Intratumoral (IT) administration of STING agonists is a promising therapeutic strategy designed to activate anti-tumor immunity directly at the tumor site, thereby minimizing systemic toxicities and maximizing local efficacy. This document provides detailed application notes and a generalized protocol for the intratumoral injection of **hSTING agonist-1** for preclinical research.

## STING Signaling Pathway

The activation of the STING pathway initiates a signaling cascade that results in the production of type I interferons and other inflammatory cytokines, leading to the activation of an anti-tumor immune response.





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## References

- 1. researchgate.net [researchgate.net]
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